4-Ethynyl-2-phenylimidazole: A Technical Guide to Its Chemical Structure, Physical Properties, and Applications
4-Ethynyl-2-phenylimidazole: A Technical Guide to Its Chemical Structure, Physical Properties, and Applications
Executive Summary
In the landscape of modern synthetic and medicinal chemistry, bifunctional scaffolds are critical for modular drug design and advanced materials development. 4-Ethynyl-2-phenyl-1H-imidazole (CAS: 13317-72-1) represents a highly versatile, privileged molecular building block. By combining the robust, target-binding capability of a 2-phenylimidazole core with the highly reactive, bioorthogonal handle of a terminal alkyne, this compound serves as a linchpin in[1], transition-metal cross-coupling, and advanced polymer curing systems.
This whitepaper provides an in-depth analysis of the chemical structure, thermodynamic properties, synthesis pathways, and validated experimental protocols associated with 4-ethynyl-2-phenylimidazole.
Chemical Structure and Molecular Properties
The molecular architecture of 4-ethynyl-2-phenylimidazole is defined by three distinct functional domains, each dictating specific chemical behaviors:
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The Imidazole Core: A planar, five-membered heteroaromatic ring that exhibits amphoteric properties. It can act as both a hydrogen bond donor (N-H) and acceptor (C=N). It undergoes rapid tautomerization between the 1H and 3H forms in solution.
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The C2-Phenyl Group: This bulky, lipophilic substituent provides significant steric hindrance and enables π−π stacking interactions within the hydrophobic pockets of biological target proteins (e.g., kinases and GPCRs).
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The C4-Ethynyl Group: An sp-hybridized terminal alkyne. Its linear geometry and minimal steric footprint make it an ideal, unhindered substrate for cycloadditions and cross-coupling reactions.
Quantitative Data Summary
To facilitate rapid reference for formulation and stoichiometric calculations, the core physical and chemical parameters are summarized below.
| Property | Value |
| Chemical Name | 4-Ethynyl-2-phenyl-1H-imidazole |
| CAS Registry Number | [2] |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 1 |
| SMILES String | C#CC1=CNC(C2=CC=CC=C2)=N1 |
Physical and Thermodynamic Properties
Solid-State Behavior and Solubility
4-Ethynyl-2-phenylimidazole typically presents as a crystalline solid. The presence of the phenyl ring significantly increases the lipophilicity of the molecule compared to unsubstituted imidazole.
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Solubility Profile: It exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO, THF), moderate solubility in lower alcohols (methanol, ethanol), and very poor solubility in aqueous media.
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Thermodynamic Stability: The [3] significantly alters the thermodynamic properties of the compound. The extended π -conjugation between the phenyl and imidazole rings lowers the overall ground-state energy, increasing thermal stability. This makes the scaffold highly resilient under elevated reaction temperatures, a crucial factor when used as a curing agent or in high-temperature cross-coupling.
Functional group logic and downstream applications of 4-ethynyl-2-phenylimidazole.
Synthesis and Reactivity Pathways
Primary Synthetic Routes
The construction of the 4-ethynyl-2-phenylimidazole scaffold requires precise control over regioselectivity. Two primary pathways are utilized in modern laboratories:
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Pyrimidine Ring Contraction: A highly specialized method involves the treatment of 5-amino- or 5-methyl-substituted [4]. The strong base induces a ring-contraction rearrangement, yielding the 4-ethynyl-2-phenylimidazole directly.
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Palladium-Catalyzed Cross-Coupling (Sonogashira): A more accessible route for medicinal chemistry labs involves starting from 4-bromo-2-phenyl-1H-imidazole. The bromide is reacted with trimethylsilylacetylene (TMS-acetylene) in the presence of Pd(PPh₃)₄, CuI, and a base (e.g., triethylamine). The resulting TMS-protected alkyne is subsequently deprotected using tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH to reveal the terminal alkyne.
Chemical Reactivity
The terminal alkyne is a classic Michael acceptor and a prime candidate for [1]. Because the alkyne is directly conjugated to the electron-withdrawing heteroaromatic imidazole ring, it is slightly electron-deficient. This electronic tuning accelerates the rate of 1,3-dipolar cycloadditions with organic azides compared to standard aliphatic alkynes.
Applications in Industry and Research
Medicinal Chemistry and Drug Discovery
The 2-phenylimidazole motif is a "privileged scaffold" in pharmacology. It is frequently employed in the design of kinase inhibitors, anti-inflammatory agents, and mGluR5 receptor antagonists. By utilizing 4-ethynyl-2-phenylimidazole, researchers can use the ethynyl group as a "click handle" to rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles. This allows for the rapid exploration of structure-activity relationships (SAR) without altering the core binding interactions of the phenylimidazole moiety.
Advanced Materials: Epoxy Resin Curing
Beyond pharmaceuticals, [5]. The mechanism relies on the basic imidazole nitrogen attacking the epoxide ring to initiate anionic polymerization.
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The Causality of Latency: The addition of the bulky phenyl group at the 2-position provides critical steric hindrance around the nucleophilic nitrogen. This steric shielding reduces the reactivity of the curing agent at room temperature, granting the epoxy mixture a significantly longer "pot life" (latency). However, upon heating to elevated temperatures (e.g., 150 °C), the thermal energy overcomes the steric barrier, resulting in rapid curing and the formation of highly cross-linked, chemically resistant resins.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the bioconjugation or linking of 4-ethynyl-2-phenylimidazole with an azide-functionalized target.
Scientific Causality: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) species in situ. This continuous reduction cycle prevents the oxidative homocoupling of the alkyne (Glaser coupling), which would otherwise consume the starting material. A tert-butanol/water mixture is used to simultaneously solvate the lipophilic phenylimidazole and the water-soluble copper catalyst.
Step-by-Step Methodology:
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Solubilization: Dissolve 1.0 equivalent of 4-ethynyl-2-phenylimidazole and 1.05 equivalents of the target azide in a 1:1 mixture of tert-butanol and water (0.1 M concentration).
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Catalyst Preparation: In a separate vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O and a 0.5 M aqueous solution of sodium ascorbate.
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Initiation: Add 0.05 equivalents of the CuSO₄ solution to the reaction flask, immediately followed by 0.1 equivalents of the sodium ascorbate solution. The solution should temporarily darken and then turn pale yellow/green as Cu(I) is generated.
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Incubation: Stir the reaction vigorously at room temperature (25 °C) for 12–24 hours. Self-Validation: Monitor the disappearance of the alkyne via LC-MS or TLC (UV active at 254 nm).
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Isolation: Once complete, dilute the mixture with ethyl acetate and wash with a 0.1 M aqueous EDTA solution to chelate and remove residual copper. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Step-by-step workflow for CuAAC bioconjugation using 4-ethynyl-2-phenylimidazole.
Protocol 2: Latent Epoxy Curing Evaluation
To evaluate the latency and curing efficacy of the phenylimidazole scaffold:
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Formulation: Disperse 5 parts per hundred resin (phr) of 4-ethynyl-2-phenylimidazole into a standard bisphenol-A diglycidyl ether (DGEBA) epoxy resin.
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Homogenization: Mill the mixture on a three-roll mill to ensure uniform dispersion of the solid imidazole within the viscous resin.
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Pot Life Validation: Measure the initial viscosity using a rheometer. Store the mixture at 25 °C and measure viscosity daily. The steric hindrance of the 2-phenyl group should maintain workable viscosity for >7 days.
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Thermal Curing: Apply the resin to the target substrate and cure in a convection oven at 150 °C for 1 hour. Self-Validation: Perform Differential Scanning Calorimetry (DSC) to confirm the absence of residual exothermic peaks, verifying 100% cure completion.
